N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide
Description
N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with dimethoxy and dimethyl groups
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-5-6-13(9-12(11)2)17(19)18-15-8-7-14(20-3)10-16(15)21-4/h5-10H,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJQFCNYVYXKOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide typically involves the reaction of 2,4-dimethoxyaniline with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced crystallization methods can be employed to obtain high-purity crystals of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase, thereby preventing the synthesis of bacterial RNA and leading to the death of bacterial cells . The compound interacts with the switch region of the bacterial RNA polymerase, which is a novel drug binding site .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives: These compounds also inhibit bacterial RNA polymerase but have different structural features.
3,4-Dimethoxyphenethylamine: This compound is structurally related but belongs to the phenethylamine class and has different biological activities.
Uniqueness
N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. Its ability to inhibit bacterial RNA polymerase through interaction with the switch region sets it apart from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
